molecular formula C20H17FNO4- B12364915 Fmoc-trans-4-fluoro-pro-OH

Fmoc-trans-4-fluoro-pro-OH

Cat. No.: B12364915
M. Wt: 354.4 g/mol
InChI Key: CJEQUGHYFSTTQT-XIKOKIGWSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-trans-4-fluoro-pro-OH typically involves the fluorination of proline derivatives followed by Fmoc protection. One common method includes the reaction of trans-4-fluoro-L-proline with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated synthesis equipment and high-purity reagents is common in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-trans-4-fluoro-pro-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of this compound yields trans-4-fluoro-L-proline, which can be further modified .

Mechanism of Action

The mechanism of action of Fmoc-trans-4-fluoro-pro-OH involves its incorporation into peptides, where the fluorine atom can influence the peptide’s conformation, stability, and interactions with biological targets. The Fmoc group protects the amino group during synthesis, allowing for selective modifications .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-trans-4-hydroxy-pro-OH: Similar to Fmoc-trans-4-fluoro-pro-OH but with a hydroxyl group instead of fluorine.

    Fmoc-trans-4-methyl-pro-OH: Contains a methyl group instead of fluorine.

    Fmoc-trans-4-chloro-pro-OH: Contains a chlorine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased stability and bioactivity compared to its analogs. The fluorine atom’s electronegativity and small size allow for subtle yet significant modifications to the peptide’s properties .

Properties

Molecular Formula

C20H17FNO4-

Molecular Weight

354.4 g/mol

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylate

InChI

InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/p-1/t12-,18+/m1/s1

InChI Key

CJEQUGHYFSTTQT-XIKOKIGWSA-M

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Canonical SMILES

C1C(CN(C1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F

Origin of Product

United States

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